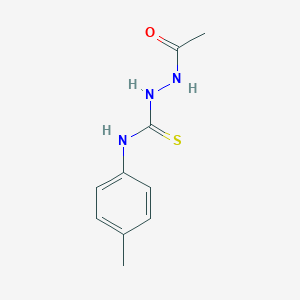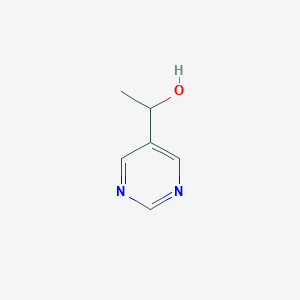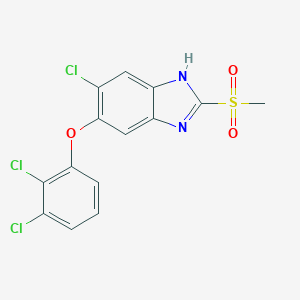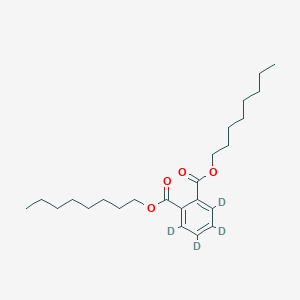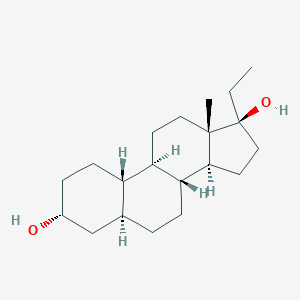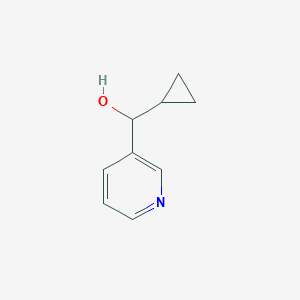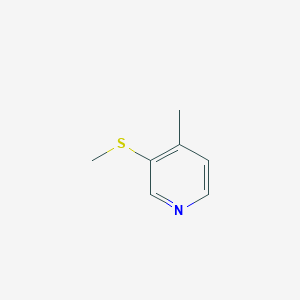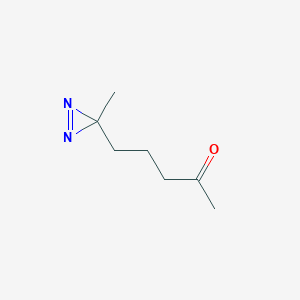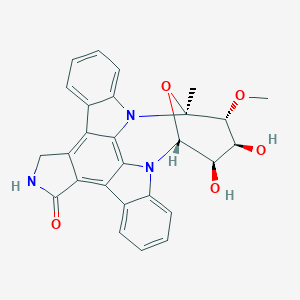
4'-Demethylamino-4',5'-dihydroxystaurosporine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Demethylamino-4',5'-dihydroxystaurosporine, also known as Gö6976, is a synthetic compound that belongs to the staurosporine family of alkaloids. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in cancer research. In
Mecanismo De Acción
The mechanism of action of 4'-Demethylamino-4',5'-dihydroxystaurosporine involves the inhibition of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. Gö6976 binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways. This inhibition of PKC activity has been shown to induce apoptosis in cancer cells and to have other physiological effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer properties, 4'-Demethylamino-4',5'-dihydroxystaurosporine has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to have anti-inflammatory properties. It has also been shown to inhibit the expression of endothelial adhesion molecules, which play a key role in the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4'-Demethylamino-4',5'-dihydroxystaurosporine in lab experiments is its potency and selectivity for PKC. It has been shown to be a more potent inhibitor of PKC than other staurosporine analogs. However, one of the limitations of using Gö6976 is its potential for off-target effects. It has been shown to inhibit other kinases besides PKC, which could lead to unintended effects.
Direcciones Futuras
There are several future directions for the study of 4'-Demethylamino-4',5'-dihydroxystaurosporine. One area of research is the development of new staurosporine analogs with improved selectivity and potency for PKC. Another area of research is the identification of new downstream targets of PKC that could be exploited for therapeutic purposes. Finally, the potential applications of Gö6976 in other areas, such as cardiovascular disease and neurodegenerative diseases, warrant further investigation.
Conclusion:
In conclusion, 4'-Demethylamino-4',5'-dihydroxystaurosporine is a potent inhibitor of protein kinase C that has been extensively studied for its potential applications in cancer research. Its mechanism of action involves the inhibition of PKC, leading to the induction of apoptosis in cancer cells and other physiological effects. While there are advantages and limitations to its use in lab experiments, the potential applications of Gö6976 in other areas warrant further investigation.
Métodos De Síntesis
The synthesis of 4'-Demethylamino-4',5'-dihydroxystaurosporine involves several steps, including the protection of the hydroxyl groups, the formation of the lactam ring, and the deprotection of the hydroxyl groups. The most commonly used method for the synthesis of Gö6976 is the one-pot synthesis developed by Kiyota et al. (1993). This method involves the reaction of staurosporine with N-methylmorpholine-N-oxide (NMO) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol.
Aplicaciones Científicas De Investigación
4'-Demethylamino-4',5'-dihydroxystaurosporine has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition to its anti-cancer properties, Gö6976 has been studied for its potential applications in other areas, such as cardiovascular disease, diabetes, and neurodegenerative diseases.
Propiedades
Número CAS |
155416-34-5 |
|---|---|
Nombre del producto |
4'-Demethylamino-4',5'-dihydroxystaurosporine |
Fórmula molecular |
C27H23N3O5 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C27H23N3O5/c1-27-24(34-2)22(31)23(32)26(35-27)29-15-9-5-3-7-12(15)18-19-14(11-28-25(19)33)17-13-8-4-6-10-16(13)30(27)21(17)20(18)29/h3-10,22-24,26,31-32H,11H2,1-2H3,(H,28,33)/t22-,23+,24+,26+,27-/m0/s1 |
Clave InChI |
CCOPBVQTBWBCIK-DYEJEPNJSA-N |
SMILES isomérico |
C[C@@]12[C@@H]([C@H]([C@H]([C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
SMILES |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
SMILES canónico |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
Sinónimos |
4'-demethylamino-4',5'-dihydroxy-staurosporine 4'-demethylamino-4',5'-dihydroxystaurosporine MLR 52 MLR-52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
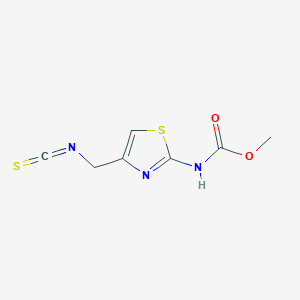
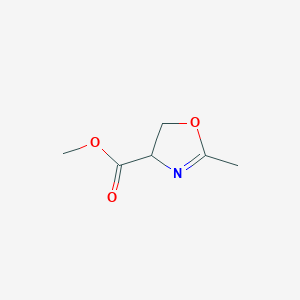
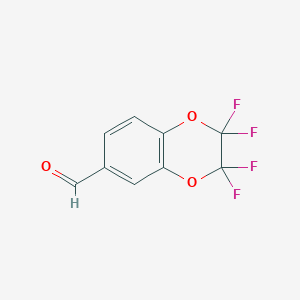
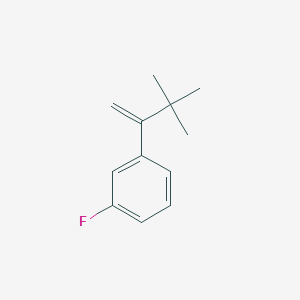
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
